

Physical and chemical properties of 4-Morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Morpholinophenylboronic acid

Cat. No.: B1585960

[Get Quote](#)

An In-Depth Technical Guide to 4-Morpholinophenylboronic Acid

This guide provides a comprehensive overview of **4-Morpholinophenylboronic acid**, a versatile reagent increasingly pivotal in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

4-Morpholinophenylboronic acid (CAS No: 186498-02-2) is an arylboronic acid derivative that has garnered significant attention for its utility as a building block in the synthesis of complex organic molecules.^[1] Its structure, which marries the reactivity of a boronic acid with the physicochemical contributions of a morpholine moiety, makes it an invaluable tool, particularly in palladium-catalyzed cross-coupling reactions. This guide aims to serve as a technical resource, elucidating the properties and applications that underpin its value in both academic research and industrial drug development.^[2]

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. These properties dictate crucial experimental parameters such as solvent choice, reaction temperature, and storage conditions.

Structural and General Properties

The key characteristics of **4-Morpholinophenylboronic acid** are summarized in the table below. The presence of the morpholine group, a saturated heterocycle, influences the compound's polarity and solubility, while the boronic acid group is the primary site of its synthetic reactivity.

Property	Value	Reference
CAS Number	186498-02-2	[1]
Molecular Formula	C10H14BNO3	[1]
Molecular Weight	207.03 g/mol	[1]
Appearance	White to off-white solid/powder	[1]
Melting Point	Varies by source, typically in the range of 126-132°C	[3]
Predicted pKa	9.26 ± 0.17	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]

Solubility Profile

While specific quantitative data is sparse in publicly available literature, the general solubility of arylboronic acids can be inferred from their structure and related compounds. Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[\[4\]](#)[\[5\]](#) The addition of the morpholine group to the phenyl ring is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid. This property is advantageous for achieving homogeneous reaction conditions in a variety of solvent systems.

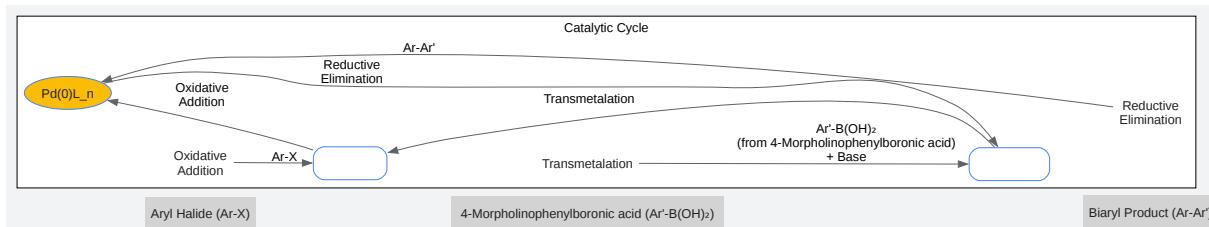
Stability and Handling

Boronic acids are known to undergo dehydration to form cyclic anhydrides, known as boroxines.[\[6\]](#) This process is reversible upon exposure to water. For this reason, it is crucial to store **4-Morpholinophenylboronic acid** under anhydrous conditions, typically under an inert

atmosphere and refrigerated, to maintain its integrity and reactivity.^[1] Commercially available arylboronic acids often contain varying amounts of these boroxine anhydrides, which can impact reaction efficiency.^[6]

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Morpholinophenylboronic acid** lies in the reactivity of the carbon-boron bond, which enables the formation of new carbon-carbon and carbon-heteroatom bonds.


The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of **4-Morpholinophenylboronic acid** is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials.^[7]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (like **4-Morpholinophenylboronic acid**) with an organohalide or triflate.^[8] The morpholine moiety can be a simple structural component or a key pharmacophore in the target molecule.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.^[8]
- Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Application in Medicinal Chemistry and Drug Discovery

Boronic acids are integral to modern drug discovery, acting as key intermediates and, in some cases, as the active pharmaceutical ingredient (API) itself (e.g., Bortezomib).^[9]

4-Morpholinophenylboronic acid is particularly valuable as a building block for synthesizing biologically active compounds.^[1] The morpholine ring is a common feature in many approved drugs, often improving properties like aqueous solubility and metabolic stability. Consequently, this reagent is frequently used to introduce the morpholinophenyl scaffold into potential drug candidates targeting a wide range of diseases.^[2]

Section 4: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

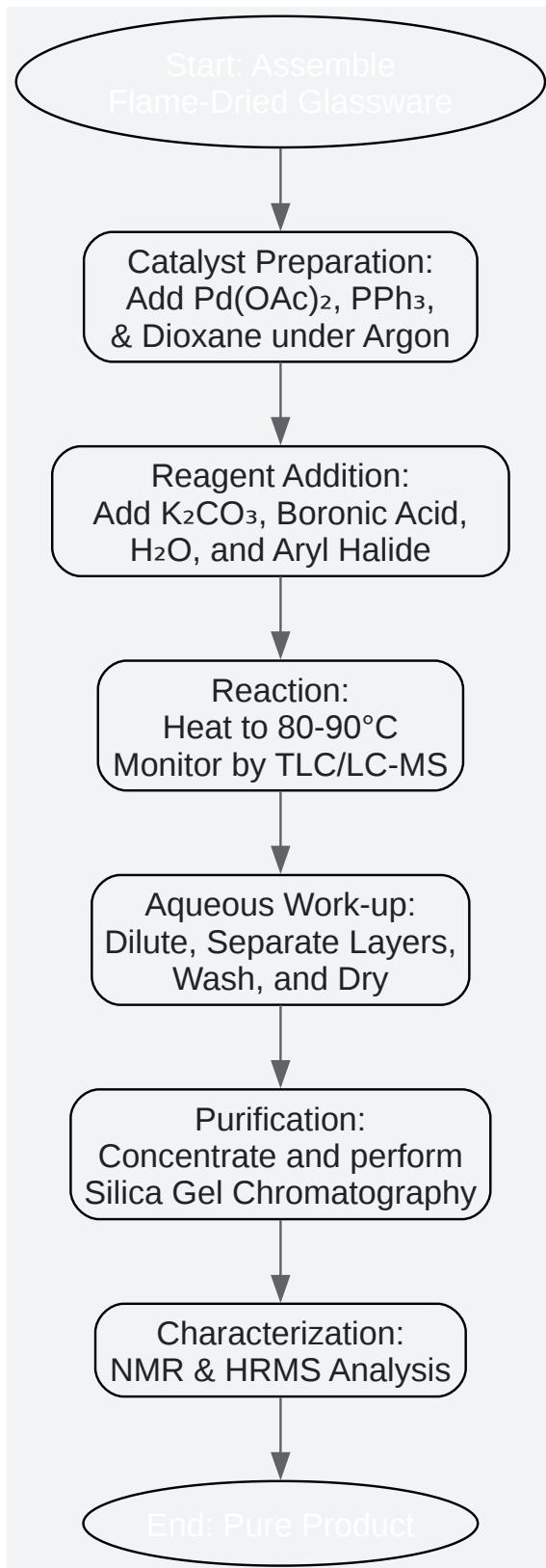
To ensure scientific integrity, a well-designed protocol must be self-validating. This means including controls and characterization steps to confirm the reaction's success and the

product's identity. Below is a representative, detailed methodology for a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4-morpholino-4'-methoxybiphenyl from 4-bromoanisole and 4-morpholinophenylboronic acid.

Materials:

- **4-Morpholinophenylboronic acid** (1.2 equiv.)
- 4-Bromoanisole (1.0 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv.)
- Triphenylphosphine (PPh_3 , 0.04 equiv.)
- Potassium carbonate (K_2CO_3 , 3.0 equiv.), finely ground
- 1,4-Dioxane (anhydrous)
- Water (degassed)


Step-by-Step Methodology:

- Catalyst Pre-formation (Rationale): While pre-catalysts like $\text{Pd}(\text{PPh}_3)_4$ can be used directly, forming the active $\text{Pd}(0)$ species *in situ* from $\text{Pd}(\text{II})$ and a phosphine ligand is a common and cost-effective strategy.[\[10\]](#)
 - To a flame-dried Schlenk flask under an inert atmosphere (Argon), add $\text{Pd}(\text{OAc})_2$ and PPh_3 .
 - Add a portion of the anhydrous 1,4-dioxane and stir for 10-15 minutes at room temperature. A color change (e.g., to a dark brown or yellow) indicates the formation of the $\text{Pd}(0)$ complex.
- Reagent Addition (Rationale): The order of addition is important. The base and boronic acid are added before the aryl halide to facilitate the formation of the active boronate species.

- To the flask containing the catalyst, add K_2CO_3 , followed by **4-Morpholinophenylboronic acid**.
- Add the remaining 1,4-dioxane and the degassed water to form a biphasic mixture (typically a 4:1 to 10:1 ratio of dioxane:water).
- Finally, add the 4-bromoanisole via syringe.
- Reaction Execution (Rationale): Heating is generally required to drive the reaction to completion. The temperature should be carefully controlled to prevent catalyst decomposition.[10]
 - Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 4-bromoanisole starting material is a key indicator.
- Work-up and Purification (Rationale): The work-up procedure is designed to remove the inorganic salts, the catalyst, and any unreacted starting materials.
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water. Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the pure 4-morpholino-4'-methoxybiphenyl.
- Characterization (Rationale): Full characterization is essential to confirm the structure and purity of the final product.
 - Obtain 1H NMR and ^{13}C NMR spectra.

- Confirm the molecular weight by High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling **4-Morpholinophenylboronic acid**.

- Hazard Identification: It is classified as an irritant, causing skin, eye, and respiratory irritation. [\[11\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [\[12\]](#) Avoid contact with skin and eyes. [\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. [\[12\]](#)

Conclusion

4-Morpholinophenylboronic acid is a highly valuable and versatile reagent in the field of organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable properties imparted by the morpholine moiety, solidifies its role as a key building block in the development of pharmaceuticals and advanced materials. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Morpholinophenylboronic acid CAS#: 186498-02-2 [m.chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. 4-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID CAS#: 389621-84-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Morpholinophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585960#physical-and-chemical-properties-of-4-morpholinophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com